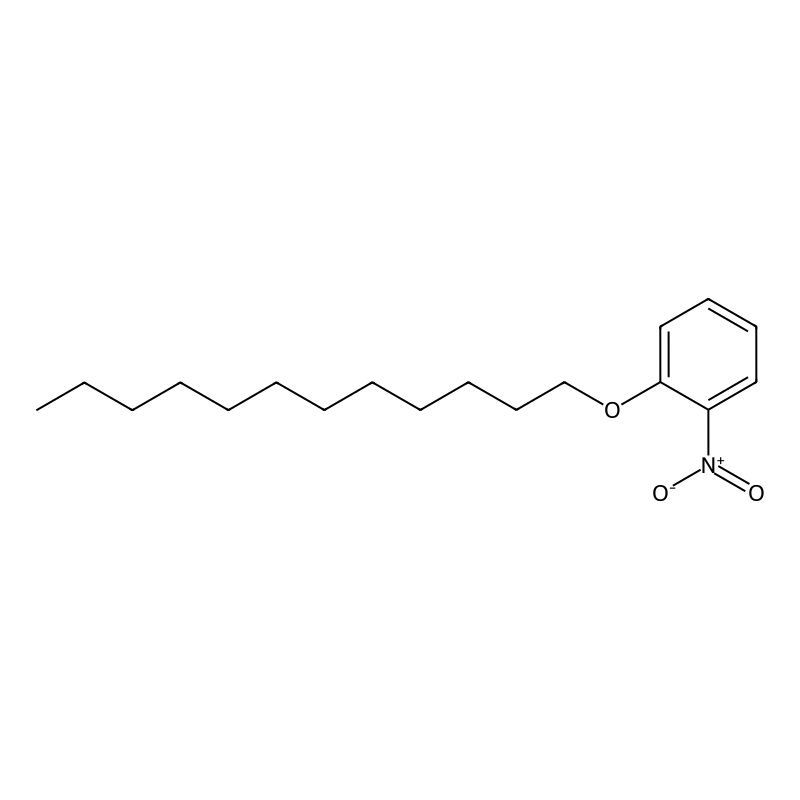

1-Dodecyloxy-2-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enhancement of Drug Extraction

Scientific Field: Chromatography & Spectroscopy Reagents

Summary of the Application: 1-Dodecyloxy-2-nitrobenzene was used to enhance the extraction of nonpolar drugs during a study.

Detection of Nitrobenzene

Scientific Field: Fluorescent 2D Zinc Metal–Organic Frameworks

Summary of the Application: A series of fluorescent 2D zinc metal–organic frameworks with a flexible triangular ligand were used for the highly sensitive detection of nitrobenzene.

Results or Outcomes: The fluorescent sensing experiments revealed that all Zn-MOFs could highly sensitively detect nitrobenzene in aqueous solution.

Plasticizer for Solvent Polymeric Membranes

Scientific Field: Ion-Selective Electrodes

Summary of the Application: 1-Dodecyloxy-2-nitrobenzene is used as a plasticizer for solvent polymeric membranes in ion-selective electrodes.

1-Dodecyloxy-2-nitrobenzene is an organic compound with the molecular formula and a molecular weight of 307.43 g/mol. It is classified as a nitro compound and an ether, characterized by the presence of a dodecyl group (a long-chain alkyl group) attached to a nitrophenyl moiety. The compound is known for its unique properties derived from the combination of hydrophobic dodecyl chains and the polar nitro group, making it suitable for various applications in materials science and organic chemistry .

- Nucleophilic Substitution: The nitro group can be reduced to an amine, yielding 1-dodecyloxy-2-aminobenzene.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitutions, allowing for further functionalization.

- Hydrolysis: Under acidic or basic conditions, the ether bond may be hydrolyzed, releasing dodecanol and 2-nitrophenol .

The synthesis of 1-dodecyloxy-2-nitrobenzene typically involves the reaction between 1-bromododecane and 2-nitrophenol. The general steps are as follows:

- Preparation: Dissolve 2-nitrophenol in an appropriate solvent such as dichloromethane.

- Addition of Alkyl Halide: Add 1-bromododecane to the solution.

- Catalysis: Use a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction.

- Reflux: Heat the mixture under reflux conditions for several hours.

- Purification: After completion, purify the product using techniques such as column chromatography .

1-Dodecyloxy-2-nitrobenzene finds applications in various fields:

- Materials Science: Used in the synthesis of surfactants and emulsifiers due to its amphiphilic nature.

- Organic Synthesis: Serves as an intermediate in the preparation of more complex organic molecules.

- Nanotechnology: Explored for use in creating functionalized nanoparticles and nanostructures .

Interaction studies involving 1-dodecyloxy-2-nitrobenzene focus primarily on its behavior in different environments, such as aqueous solutions or polymer matrices. Its hydrophobic characteristics allow it to interact with lipid membranes, potentially affecting membrane fluidity and permeability. Further research into its interactions with biological systems could reveal insights into its safety profile and efficacy in therapeutic applications .

Several compounds share structural similarities with 1-dodecyloxy-2-nitrobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Dodecyloxy-4-nitrobenzene | C18H29NO3 | Similar structure but different substitution pattern on the benzene ring. |

| 1-Octyloxy-2-nitrobenzene | C16H25NO3 | Shorter alkyl chain; may exhibit different solubility properties. |

| Dodecyl benzenesulfonate | C18H30O3S | Anionic surfactant; used in detergents and cleaning agents. |

| 4-Dodecyloxyaniline | C18H29N | Contains an amino group; potential for different reactivity patterns compared to nitro derivatives. |

These compounds highlight the uniqueness of 1-dodecyloxy-2-nitrobenzene through its specific functional groups and potential applications in various chemical contexts .